Chromium(3+);1,3-diphenylpropane-1,3-dione

Catalog No.
S15961686
CAS No.
21679-35-6
M.F
C45H33CrO6
M. Wt
721.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(3+);1,3-diphenylpropane-1,3-dione

CAS Number

21679-35-6

Product Name

Chromium(3+);1,3-diphenylpropane-1,3-dione

IUPAC Name

chromium(3+);1,3-diphenylpropane-1,3-dione

Molecular Formula

C45H33CrO6

Molecular Weight

721.7 g/mol

InChI

InChI=1S/3C15H11O2.Cr/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3

InChI Key

LSOSTVPGLLIXMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Cr+3]

Chromium(3+);1,3-diphenylpropane-1,3-dione, also known as chromium(III) complex with 1,3-diphenylpropane-1,3-dione, is a coordination compound formed by the interaction of chromium ions with the organic ligand 1,3-diphenylpropane-1,3-dione. This compound features a central chromium ion in the +3 oxidation state, coordinated to the diketone ligand which contains two phenyl groups attached to a propane backbone. The diketone structure allows for chelation with metal ions, enhancing stability and reactivity.

The compound is characterized by its ability to form stable complexes, which are often utilized in various chemical and biological applications due to their unique properties. The diketone moiety contributes to its reactivity and potential antioxidant properties, making it a subject of interest in both synthetic and medicinal chemistry.

The chemical behavior of chromium(3+);1,3-diphenylpropane-1,3-dione can be explored through various reactions:

  • Oxidation Reactions: The compound has been studied for its interactions with free radicals. For instance, it reacts with hydroxyl radicals and peroxyl radicals in aqueous solutions, leading to transient species formation. These reactions indicate its potential as a radical scavenger and antioxidant .
  • Coordination Chemistry: The chromium ion can form complexes with other ligands or undergo redox reactions. This property is crucial for applications in catalysis and materials science.
  • Decomposition: Under certain conditions, the compound may decompose to form other products, which can be analyzed to understand its stability and reactivity profile.

Chromium(3+);1,3-diphenylpropane-1,3-dione exhibits notable biological activities:

  • Antioxidant Properties: Studies indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
  • Cytotoxicity: Research has shown that derivatives of 1,3-diphenylpropane-1,3-dione can exhibit cytotoxic effects against cancer cells while sparing normal cells . This selectivity makes it a candidate for further development in cancer therapeutics.

The synthesis of chromium(3+);1,3-diphenylpropane-1,3-dione typically involves the following steps:

  • Preparation of 1,3-Diphenylpropane-1,3-dione:
    • React acetophenone with methyl benzoate in the presence of calcium oxide at elevated temperatures (150° to 200°C) while removing byproducts like methyl alcohol .
    • The resulting product can be purified through acidification and solvent extraction methods.
  • Complexation with Chromium:
    • The synthesized diketone can then be reacted with chromium salts (e.g., chromium(III) chloride) under controlled conditions to form the desired coordination complex.

Chromium(3+);1,3-diphenylpropane-1,3-dione has several applications:

  • Catalysis: Its ability to stabilize metal ions makes it useful in various catalytic processes.
  • Medicinal Chemistry: Due to its antioxidant properties and potential anticancer activity, it is being explored for therapeutic applications.
  • Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

Interaction studies focus on how chromium(3+);1,3-diphenylpropane-1,3-dione interacts with biological systems and other chemicals:

  • Radical Scavenging: Research has demonstrated its effectiveness in scavenging free radicals like hydroxyl and peroxyl radicals .
  • Metal Ion Chelation: The diketone ligand can chelate various metal ions besides chromium, influencing their bioavailability and activity.

Chromium(3+);1,3-diphenylpropane-1,3-dione shares similarities with several compounds due to its diketone structure and metal coordination properties. Some notable compounds include:

Compound NameStructure TypeUnique Features
1,3-Diphenyl-2-propen-1-oneChalconeKnown for significant anticancer activity .
2-AcetylphenolKetoneExhibits antibacterial properties; simpler structure.
BenzoylacetoneDiketoneUsed as a flavoring agent; less reactive than diketones.
4-HydroxycoumarinCoumarinExhibits anticoagulant properties; different ring structure.

Uniqueness

The uniqueness of chromium(3+);1,3-diphenylpropane-1,3-dione lies in its dual functionality as both a metal complex and an organic radical scavenger. Its ability to coordinate with chromium enhances its stability and potential biological activity compared to simpler diketones or phenolic compounds.

Hydrogen Bond Acceptor Count

9

Exact Mass

721.168218 g/mol

Monoisotopic Mass

721.168218 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-15-2024

Explore Compound Types